molecular formula C13H12N2O4S B6318651 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate CAS No. 207853-65-4

2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate

Cat. No.: B6318651
CAS No.: 207853-65-4
M. Wt: 292.31 g/mol
InChI Key: PNACPZXTLQWNTP-UHFFFAOYSA-N
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Description

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is a heterocyclic aromatic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzene ring fused to an imidazole ring, with a sulfonic acid group and a phenyl group attached to the structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid involves the condensation of 1,2-diaminobenzene with benzoic acid in the presence of polyphosphoric acid to form benzimidazole. This intermediate is then sulfonated using chlorosulfonic acid . Another method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfurous acid .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzimidazoles .

Scientific Research Applications

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. It strongly absorbs UV-B wavelengths, providing protection against UV-B-induced damage. Upon photoexcitation, it can generate reactive oxygen species, including singlet oxygen, which can lead to DNA damage and other cellular effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the sulfonic acid group, making it less soluble in water.

    Benzimidazole: The parent compound without the phenyl and sulfonic acid groups.

    2-Phenyl-1H-benzimidazole-5-sulfonic acid: The non-hydrated form of the compound

Uniqueness

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is unique due to its combination of a phenyl group, a sulfonic acid group, and a hydrated form. This structure provides it with distinct solubility and reactivity properties, making it valuable in various applications .

Properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S.H2O/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNACPZXTLQWNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-65-4
Record name 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207853-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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